4-chloro-3-methyl-5-phenyl-1H-pyrazole
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Overview
Description
4-chloro-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-3-methyl-5-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent under specific conditions . Another method includes the Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieve efficient production. Advanced techniques such as continuous flow synthesis may also be employed to enhance scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form fused heterocyclic systems through cyclocondensation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while cyclization reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-chloro-3-methyl-5-phenyl-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3-methyl-5-phenyl-1H-pyrazole include:
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives.
Properties
IUPAC Name |
4-chloro-5-methyl-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMICJGLIWHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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